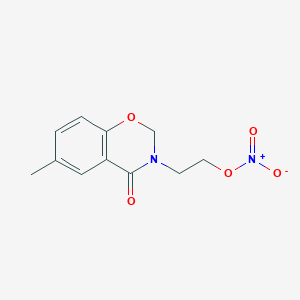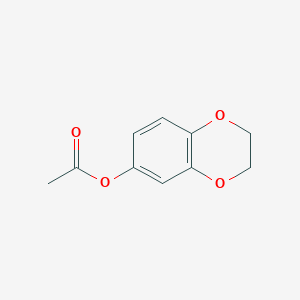
2,3-Dihydro-1,4-benzodioxin-6-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3-Dihydro-1,4-benzodioxin-6-yl acetate” is a chemical compound with the molecular formula C11H12O4 . It is also known as “(2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate” and has a molecular weight of 208.21 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” has been reported in the literature . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been used to yield related compounds .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds have been studied . For instance, these compounds have been further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .Physical And Chemical Properties Analysis
“2,3-Dihydro-1,4-benzodioxin-6-yl acetate” is a liquid in its physical form . Its molecular weight is 208.21 and its molecular formula is C11H12O4 .科学研究应用
Anti-Inflammatory Properties
A study by Vazquez, Rosell, & Pujol (1996) investigated the synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit. They found that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited comparable potency to Ibuprofen in a rat paw edema assay, indicating its potential as an anti-inflammatory agent (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Enzyme Inhibition
Research by Abbasi et al. (2017) focused on the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives. These compounds were found to have potent antibacterial potential and moderate enzyme inhibitory activities, expanding the applications of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives in the field of microbiology and enzyme research (Abbasi et al., 2017).
Anti-Diabetic Potential
A 2023 study by Abbasi et al. explored the anti-diabetic potential of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides. They reported that these compounds exhibited weak to moderate activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Bacterial Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) conducted a study on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. They found that these compounds exhibited suitable inhibitory action against bacterial biofilms and displayed docile cytotoxicity, which is significant for applications in combating bacterial infections and understanding their cytotoxic profiles (Abbasi et al., 2020).
安全和危害
The safety information available for “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
未来方向
The future directions for the research on “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds could involve further exploration of their antibacterial potential . Additionally, their potential as safe antibacterial agents could be investigated further, given that most of the new molecules are mildly cytotoxic .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRIRUMGMOOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl acetate | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

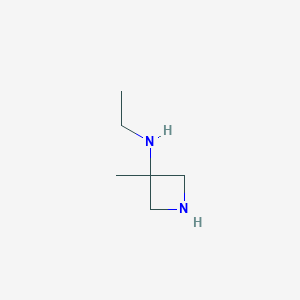
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
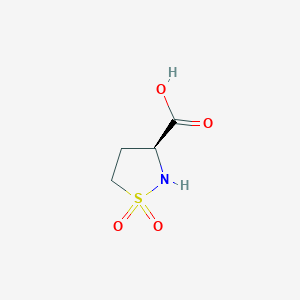
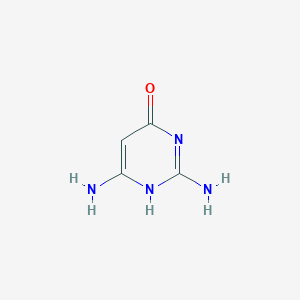
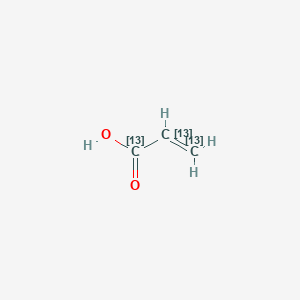
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
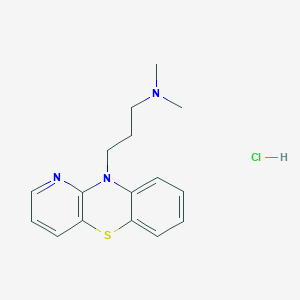
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
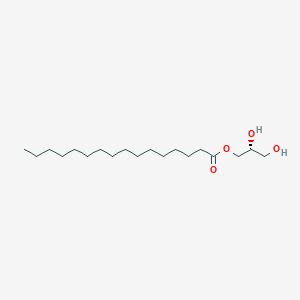
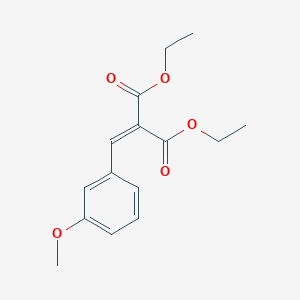
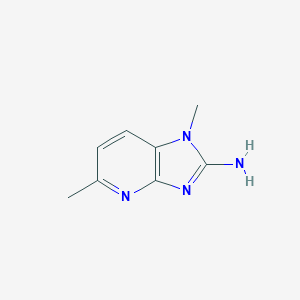
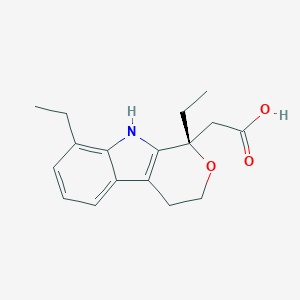
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
